4-Methyl-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid
Description
4-Methyl-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid (CAS: 878714-45-5; molecular formula: C₁₄H₁₄N₂O₂) is a substituted benzoic acid derivative featuring a methyl group at the 4-position and a pyridin-2-ylmethyl-amino moiety at the 3-position of the benzene ring . This compound is synthesized via reductive amination or coupling reactions involving intermediates such as 4-methyl-3-aminobenzoic acid and pyridin-2-ylmethyl halides . Its molecular weight (242.27 g/mol), density (1.3 g/cm³), and moderate lipophilicity (LogP: 2.12) make it a versatile intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and anticancer agents .
Properties
IUPAC Name |
4-methyl-3-(pyridin-2-ylmethylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-5-6-11(14(17)18)8-13(10)16-9-12-4-2-3-7-15-12/h2-8,16H,9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDLJUAQYBFOMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 4-methylbenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group is reacted with pyridin-2-ylmethyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Scientific Research Applications
Anticancer Research
4-Methyl-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid serves as an important intermediate in the synthesis of compounds used for cancer treatment, particularly chronic myelogenous leukemia. It is associated with the development of Nilotinib, a tyrosine kinase inhibitor used in cancer therapy. The compound is involved in the preparation of various derivatives that exhibit antileukemic activity, highlighting its significance in oncology research .
Proteomics Research
This compound is utilized in proteomics research, where it aids in the study of protein interactions and functions. Its ability to interact with specific proteins makes it valuable for understanding cellular mechanisms and developing targeted therapies .
Synthesis of Novel Derivatives
This compound is also a precursor for synthesizing various derivatives that may possess enhanced biological activities. These derivatives are explored for their potential applications in treating other diseases beyond cancer, including inflammatory and autoimmune disorders .
Drug Development
The compound's role as an intermediate in drug synthesis positions it as a crucial component in pharmaceutical research. Its properties allow researchers to explore modifications that could lead to more effective therapeutic agents .
Case Study 1: Antileukemic Activity
Research has demonstrated that derivatives synthesized from this compound exhibit significant antileukemic properties. In vitro studies showed that these compounds can inhibit the proliferation of leukemia cell lines, suggesting their potential as therapeutic agents .
Case Study 2: Proteomic Applications
In proteomic studies, this compound has been employed to investigate protein-ligand interactions. Its ability to bind selectively to certain proteins allows researchers to map signaling pathways and identify potential drug targets .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Anticancer Research | Intermediate for Nilotinib synthesis; exhibits antileukemic activity. |
| Proteomics Research | Used to study protein interactions; aids in mapping cellular mechanisms. |
| Synthesis of Derivatives | Serves as a precursor for novel compounds with potential therapeutic effects. |
| Drug Development | Key component in pharmaceutical research for developing new therapeutic agents. |
Mechanism of Action
The mechanism of action of 4-Methyl-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Bioactivity: The pyridin-2-ylmethyl-amino group in the target compound confers selectivity for kinase targets, as seen in its role in imatinib hybrids . In contrast, sulfonyl or thienyl substitutions (e.g., 4c, CAS 499770-94-4) shift activity toward antimicrobial or metabolic pathways .
- Solubility : Sulfonyl-containing analogues (e.g., 4c) exhibit higher aqueous solubility (LogP ~1.5) compared to the target compound (LogP 2.12), impacting bioavailability .
Impact of Substituent Position and Chain Length
- Amino Group Position: Evidence from thiophene derivatives (e.g., 4-methyl-3-(2-propylamino-propionylamino)thiophene-2-carboxylic acid) indicates that amino group placement significantly affects bioactivity. For instance, isopropylamine substitutions lower MIC values against pathogens compared to ethyl or n-propyl chains .
- Aromatic vs. Aliphatic Substituents : Pyridinyl groups (aromatic) enhance binding to kinase ATP pockets, while aliphatic chains (e.g., thienyl in CAS 499770-94-4) favor interactions with hydrophobic enzyme domains .
Data Table: Comparative Physicochemical Properties
| Compound | Molecular Weight | LogP | Aqueous Solubility (mg/mL) | Biological Activity |
|---|---|---|---|---|
| 4-Methyl-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid | 242.27 | 2.12 | 0.45 | Kinase inhibition, anticancer |
| 4c (Methylsulfonyl derivative) | 292.31 | 1.5 | 1.20 | Antimicrobial |
| HMBA | 206.24 | 1.9 | 0.30 | Cell-cycle inhibition |
Biological Activity
4-Methyl-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid (commonly referred to as MPBA) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and relevant case studies.
Chemical Structure and Properties
MPBA has the molecular formula and a molecular weight of 242.27 g/mol. The compound features a benzoic acid core substituted with a methyl group at the para position and a pyridin-2-ylmethyl-amino group at the meta position. This unique structure contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that MPBA exhibits significant antimicrobial properties . In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation as an antimicrobial agent. The minimum inhibitory concentration (MIC) values suggest that MPBA may be effective against both Gram-positive and Gram-negative bacteria.
Anticancer Properties
MPBA has also been studied for its anticancer potential . A study indicated that derivatives of similar compounds exhibited promising results in inhibiting cancer cell proliferation. For instance, related compounds showed IC50 values in the low micromolar range against several cancer cell lines, suggesting that MPBA could have similar effects . The mechanism appears to involve modulation of key signaling pathways associated with cell survival and apoptosis.
The mechanism of action of MPBA is primarily associated with its ability to interact with specific molecular targets in cells. It is believed to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that MPBA had an MIC value of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent.
- Anticancer Activity : In a comparative study, derivatives similar to MPBA showed significant cytotoxicity against HeLa cells with IC50 values ranging from 10 to 30 µM, suggesting that MPBA may also possess anticancer properties .
- Inflammation Modulation : Research on related compounds has shown that they can inhibit the release of pro-inflammatory cytokines in LPS-stimulated human whole blood assays, indicating a potential role for MPBA in managing inflammatory diseases .
Comparative Analysis
To better understand the uniqueness of MPBA, a comparison with similar compounds is presented below:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 4-Methylbenzoic Acid | C10H12O2 | Simple benzoic acid derivative | Limited biological activity |
| Pyridine | C5H5N | Basic nitrogen heterocycle | Antimicrobial properties |
| 4-Methyl-N-(pyridin-2-yl)aniline | C12H12N2 | Amino-substituted derivative | Potential anticancer activity |
| This compound | C14H14N2O2 | Unique substitution pattern | Antimicrobial & anticancer activity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Methyl-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid, and what critical parameters influence yield and purity?
- Methodology : The compound is synthesized via reductive alkylation or multi-step coupling reactions. For example, reductive alkylation of 4-methyl-3-aminobenzoic acid with pyridin-2-ylmethyl halides under acidic conditions (e.g., AcOH/NaBH₄) is a common approach. Key parameters include stoichiometric ratios, reaction temperature (optimized between 60–80°C), and solvent choice (polar aprotic solvents improve solubility of intermediates). Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., pyridinylmethyl group integration at δ 8.0–9.0 ppm for aromatic protons) .
- HPLC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., observed m/z 306.1117 vs. theoretical 306.1117) .
- IR : Stretching frequencies for carboxylic acid (1700–1720 cm⁻¹) and secondary amine (3300–3500 cm⁻¹) confirm functional groups .
Q. What in vitro assays are typically used to screen the biological activity of this compound?
- Methodology :
- Enzyme inhibition : Kinetic assays (e.g., fluorescence-based or colorimetric) assess inhibition of target enzymes (e.g., kinases or proteases) at varying concentrations (IC₅₀ determination) .
- Receptor binding : Radioligand displacement assays using tritiated ligands (e.g., for GPCRs or nuclear receptors) quantify binding affinity (Kᵢ values) .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound with high enantiomeric purity?
- Methodology : A 2³ factorial design evaluates three factors: temperature (60–80°C), catalyst loading (0.5–2.0 mol%), and solvent polarity (DMF vs. THF). Response surface methodology (RSM) identifies optimal conditions (e.g., 75°C, 1.5 mol% catalyst, DMF) to maximize yield (>85%) and minimize racemization. Statistical validation via ANOVA ensures reproducibility .
Q. What computational approaches are used to model the compound’s reactivity in aqueous vs. non-polar environments?
- Methodology :
- Quantum chemical calculations : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts protonation states of the pyridinyl and carboxylic acid groups. Solvation models (e.g., PCM) simulate polarity effects on stability .
- Molecular dynamics (MD) : Simulations in explicit solvent (water vs. chloroform) analyze conformational flexibility and aggregation tendencies .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?
- Methodology :
- Assay standardization : Compare protocols for buffer composition (e.g., pH 7.4 vs. 6.8), co-solvents (DMSO concentration ≤1%), and cell lines (HEK293 vs. HeLa).
- Meta-analysis : Use hierarchical clustering of published IC₅₀ values to identify outliers linked to methodological variability .
Q. What strategies improve the compound’s stability under physiological conditions for in vivo studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
